molecular formula C12H9N3O3S B5649200 6-methyl-2-[(5-methyl-2-furyl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

6-methyl-2-[(5-methyl-2-furyl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No. B5649200
M. Wt: 275.29 g/mol
InChI Key: JVNHHCCCFVXDAA-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves multi-step chemical reactions that can include condensation, cyclization, and substitution reactions. For instance, the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives and substituted 3-(2-acylvinylthio)-1,2,4-triazin-5-ones from 6-methyl-3-thioxo-1,2,4-triazin-5-one demonstrates the complexity and the strategic approach required in synthesizing such compounds. The reactions typically occur in the presence of catalysts like triethylamine, under controlled conditions to ensure the desired structural configuration and yields (Elokhina et al., 1996).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and potential applications. X-ray diffraction analysis has been used to confirm the structure of synthesized compounds, providing insights into their molecular geometry, bond lengths, and angles. The structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established by X-ray structural analysis, highlighting the importance of structural characterization in the development of new chemical entities (Elokhina et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of such molecules depend significantly on their functional groups and molecular structure. For instance, the reactivity towards nucleophilic or electrophilic agents, stability under various conditions, and potential to undergo further chemical transformations are key aspects. The synthesis of new compounds through reactions like Knoevenagel condensation demonstrates the chemical versatility and potential for creating a wide range of derivatives with varying properties (Abd El-All et al., 2016).

properties

IUPAC Name

(2Z)-6-methyl-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c1-6-3-4-8(18-6)5-9-11(17)15-12(19-9)13-10(16)7(2)14-15/h3-5H,1-2H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNHHCCCFVXDAA-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-Methyl-2-[(5-methylfuran-2-YL)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione

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